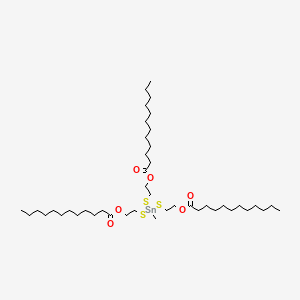

(Methylstannylidyne)tris(thioethylene) trilaurate

Description

BenchChem offers high-quality (Methylstannylidyne)tris(thioethylene) trilaurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methylstannylidyne)tris(thioethylene) trilaurate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67859-62-5 |

|---|---|

Molecular Formula |

C43H84O6S3Sn |

Molecular Weight |

912.0 g/mol |

IUPAC Name |

2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |

InChI |

InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |

InChI Key |

JGMFHVKIJWPIOD-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of methyltin organotin compounds

An In-Depth Technical Guide to the Physicochemical Landscape and Analytical Paradigms of Methyltin Compounds

Executive Summary

Methyltin compounds—comprising monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT)—represent a critical class of organometallic chemicals with profound implications in polymer manufacturing, agriculture, and toxicology. For drug development professionals and toxicologists, understanding the precise physicochemical behavior of these compounds is paramount. The degree of methylation dictates not only the molecule’s environmental fate but also its pharmacokinetic profile and mechanism of toxicity. This whitepaper synthesizes the structural chemistry, mechanistic toxicology, and self-validating analytical protocols required to accurately quantify and study methyltin species.

Physicochemical Profiling: The Impact of Methylation

The fundamental chemistry of methyltin compounds is governed by the covalent bonds between a central tetravalent tin (Sn) atom and one to three methyl groups. The remaining valences are typically occupied by electronegative ligands, such as chlorides or hydroxides.

The progressive addition of methyl groups fundamentally shifts the molecule's thermodynamic and pharmacokinetic properties. As the number of methyl groups increases, the molecule transitions from a highly polar, water-soluble cation to a highly lipophilic, volatile compound. This shift in lipophilicity is the primary driver of their differential biological absorption and toxicity profiles.

Table 1: Quantitative Physicochemical Properties of Methyltin Chlorides

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Primary Target Organ |

| Monomethyltin trichloride | CH3Cl3Sn | 240.10 | ~40.0 | Decomposes | Skin / Respiratory Tract |

| Dimethyltin dichloride | C2H6Cl2Sn | 219.68 | 101.0 - 106.0 | 189.0 | Kidneys / Systemic |

| Trimethyltin chloride | C3H9ClSn | 199.27 | 38.5 | 148.0 | CNS (Hippocampus) |

Data synthesized from authoritative chemical databases including [1] and[2].

Mechanistic Toxicology: The Trimethyltin (TMT) Paradigm

While MMT and DMT primarily induce systemic toxicity and localized corrosive damage, Trimethyltin (TMT) is a potent, targeted neurotoxin. The high lipophilicity of TMT allows it to rapidly cross the blood-brain barrier (BBB), where it exhibits a highly specific affinity for the limbic system, particularly the hippocampus.

According to mechanistic studies documented by the [3], TMT-induced neurodegeneration is driven by a catastrophic failure of cellular energy metabolism. The causality of this cellular death follows a strict biochemical cascade:

-

Enzymatic Inhibition : TMT directly inhibits Na+/K+-ATPase activity, disrupting the electrochemical gradient of neurons.

-

Signaling Alteration : The toxicant downregulates Peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α) and triggers the abnormal phosphorylation of AMP-activated protein kinase (AMPK).

-

Peroxidative Damage : This metabolic uncoupling leads to a massive accumulation of Reactive Oxygen Species (ROS), resulting in lipid peroxidation and, ultimately, neuronal apoptosis[3][4].

Fig 1. Mechanistic pathway of TMT-induced hippocampal neurodegeneration and energy failure.

Analytical Methodologies: Overcoming Volatility Constraints

The precise quantification of methyltins in biological or environmental matrices presents a significant analytical challenge. In aqueous environments, methyltins exist as highly polar cations. If injected directly into a Gas Chromatograph (GC), these polar species will adsorb onto the column walls or thermally degrade rather than vaporize.

To overcome this, researchers must utilize an in-situ derivatization technique using Sodium Tetraethylborate (NaBEt4) [5]. This reagent transfers ethyl groups to the organotin cation, replacing the polar chloride/hydroxide ligands with non-polar ethyl groups. The resulting mixed methyl-ethyl tetraalkyltins are highly volatile and perfectly suited for GC-MS analysis.

Step-by-Step Self-Validating Protocol: GC-MS Analysis

To ensure scientific integrity, this protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard before any chemical manipulation occurs, researchers can mathematically correct for any matrix-induced signal suppression or incomplete derivatization.

Step 1: Sample Preparation & Internal Standardization

-

Action : Transfer 500 mL of the aqueous sample to a separatory funnel. Spike the sample with 200 µL of 0.25 ppm TBT-d27 (Deuterated Tributyltin)[6].

-

Causality : Spiking the heavy isotope at the very beginning ensures that any physical loss or chemical inefficiency during the subsequent extraction and derivatization steps will affect the native analyte and the standard equally, ensuring absolute quantitative accuracy.

Step 2: Thermodynamic pH Adjustment

-

Action : Add 10 mL of 5M Sodium Acetate buffer to lock the sample pH precisely between 4.5 and 5.0[5].

-

Causality : NaBEt4 decomposes violently and rapidly in strong acids (pH < 3), rendering it useless. Conversely, in alkaline environments (pH > 7), organotins precipitate out of solution as insoluble hydroxides. A pH of 4.5 represents the exact thermodynamic sweet spot where the organotin remains in solution and the derivatizing agent remains stable.

Step 3: In-Situ Derivatization

-

Action : Add 1-2 mL of a freshly prepared 1% (w/v) NaBEt4 aqueous solution. Shake gently and allow the reaction to proceed for 30 to 60 minutes[5].

-

Causality : The tetraethylborate anion acts as an alkylating agent, converting the non-volatile methyltin cations into highly lipophilic, volatile tetraalkyltins.

Step 4: Liquid-Liquid Extraction (LLE)

-

Action : Add 50 mL of dichloromethane (DCM) or hexane. Shake vigorously for 1-2 minutes, then allow the phases to separate[6].

-

Causality : Because the newly formed tetraalkyltins are now highly lipophilic, they will rapidly partition into the organic solvent phase, leaving inorganic salts, unreacted NaBEt4, and polar biological interferences behind in the aqueous waste.

Step 5: Clean-up and GC-MS Analysis

-

Action : Collect the organic layer and pass it through anhydrous sodium sulfate. Concentrate the extract to 2 mL under a gentle nitrogen stream and inject it into a GC-MS operating in Selected Ion Monitoring (SIM) mode[6].

-

Causality : Anhydrous sodium sulfate removes trace water that would otherwise damage the GC column. SIM mode is utilized to filter out background noise, focusing the detector exclusively on the specific mass-to-charge (m/z) ratios of the derivatized tin fragments.

Fig 2. Self-validating workflow for the derivatization and GC-MS analysis of organotins.

References

-

British Columbia Ministry of Environment - Organotins in Water by GC with MS Detection. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) / PubMed - The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) / PubMed - Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) / PubChem - Trimethyltin chloride | CID 14016. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) / PubChem - Dimethyltin dichloride | CID 12955. Available at:[Link]

Sources

- 1. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

Technical Monograph: Methyltin Tris(mercaptoethyl pelargonate) (CAS 59118-93-3)

The following technical guide is a comprehensive monograph on CAS 59118-93-3 , designed for researchers and drug development professionals. It prioritizes the critical intersection of material science (polymer stabilization) and pharmaceutical safety (extractables & leachables).

Domain: Polymer Chemistry / Pharmaceutical Extractables & Leachables (E&L) Classification: Organotin Heat Stabilizer (Reverse Ester Type)

Executive Summary

CAS 59118-93-3 , chemically identified as (Methylstannylidyne)tris(thioethane-1,2-diyl) trinonan-1-oate , is a high-efficiency organotin heat stabilizer used primarily in the processing of Polyvinyl Chloride (PVC).

For the drug development professional, this compound is not an API but a Critical Process Additive found in medical-grade plastics (tubing, blood bags, blister films). Its relevance lies in its potential to migrate into drug formulations as a leachable . Due to the known toxicity of organostannic compounds (neurotoxicity and immunotoxicity), identifying, quantifying, and risk-assessing this compound is a mandatory step in the qualification of Container Closure Systems (CCS) under ICH Q3E, USP <661>, and ISO 10993 guidelines.

Physicochemical Profile

| Property | Data | Relevance to Pharma |

| Chemical Name | (Methylstannylidyne)tris(thioethane-1,2-diyl) trinonan-1-oate | Target analyte for E&L studies.[1] |

| Common Synonyms | Methyltin tris(2-mercaptoethyl nonanoate); Methyltin tris(mercaptoethyl pelargonate) | Often listed in supplier MSDS under generic "Methyltin Mercaptide" mixtures. |

| Molecular Formula | C₃₄H₆₆O₆S₃Sn | High MW indicates lower volatility but possible migration into lipid formulations. |

| Molecular Weight | ~785.8 g/mol | Late eluter in GC-MS; amenable to LC-MS. |

| Physical State | Clear, oily liquid | Miscible with plasticizers; facilitates migration. |

| Solubility | Lipophilic (Soluble in Hexane, DCM, Toluene) | High leaching risk for lipid-based drug formulations (e.g., Propofol, Paclitaxel). |

| Stability | Hydrolytically unstable at high/low pH | Can degrade into methyltin chlorides in acidic drug solutions. |

Mechanism of Action: PVC Stabilization

To understand why this compound is present in medical plastics, one must understand its function. PVC degrades via dehydrochlorination (unzipping), releasing HCl and forming conjugated double bonds (yellowing).

CAS 59118-93-3 acts as a "Reverse Ester" stabilizer. Unlike traditional isooctyl mercaptoacetates, the ester group is reversed relative to the sulfur, offering lower odor and improved compatibility.

Stabilization Pathway (The Frye-Horst Mechanism)

The organotin acts as a scavenger for labile chlorine atoms on the PVC chain and neutralizes evolved HCl.

Figure 1: The stabilizer substitutes labile chlorine atoms on the PVC backbone with stable mercapto-ester groups, preventing the "unzipping" degradation reaction.

Toxicological & Safety Assessment

For drug developers, the presence of organotins triggers a rigorous safety assessment.

Hazard Profile

-

Target Organs: Central Nervous System (CNS), Immune System (Thymus atrophy).

-

Reproductive Toxicity: Suspected of damaging the unborn child (Repr. 2).[2][3]

-

Regulatory Status:

-

REACH (EU): Organotins are restricted in consumer articles (>0.1% Sn).[4]

-

EFSA: Established a Group TDI (Tolerable Daily Intake) for organotins (typically 0.1–0.25 µg/kg bw expressed as Sn).

-

Leaching Risk Assessment Workflow

When a drug product contacts PVC tubing containing CAS 59118-93-3, the migration follows Fickian diffusion.

Figure 2: Migration pathway of organotin leachables into drug product.

Analytical Protocols (Self-Validating)

Detecting CAS 59118-93-3 requires specific methodologies because it is a high-molecular-weight organometallic.

Method A: Total Tin Screening (ICP-MS)

Use this for rapid pass/fail screening of leachates.

-

Digestion: Digest 1.0 mL of drug product leachate with HNO₃/H₂O₂ in a microwave digester.

-

Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope ¹¹⁸Sn .

-

Limit: If Total Tin < 10% of the PDE (Permitted Daily Exposure), no further speciation is required.

Method B: Speciation (GC-MS with Derivatization)

Required if Total Tin exceeds safety thresholds.

-

Extraction: Liquid-Liquid extraction of aqueous drug product with Hexane/Tropolone.

-

Derivatization: Organotins are not volatile enough for direct GC.

-

Reagent: Sodium Tetraethylborate (NaBEt₄).

-

Reaction: Converts R-Sn-X to R-Sn-Et (volatile alkyl tin).

-

-

GC-MS Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Injector: Splitless at 250°C.

-

Detection: SIM mode (Target ions for Methyltin vs. Butyltin fragments).

-

-

Validation: Spike recovery must be 70-130% due to the volatility of derivatized species.

Supply Chain & Sourcing

Note: CAS 59118-93-3 is rarely sold as a pure "lab reagent" by standard catalogs (Sigma/VWR) because it is an industrial mixture component.

Industrial Suppliers (Bulk/Technical Grade)

These companies manufacture the stabilizer for plastic compounding.

-

PMC Organometallix: Major global producer of "Reverse Ester" tin stabilizers (Trade names: Advastab series).

-

Galata Chemicals: Producers of Mark series stabilizers.

-

Songwon: Global stabilizer manufacturer.

Analytical Reference Standards (For E&L Testing)

To quantify this specific CAS, you often need a custom synthesis or a "Methyltin Mix" standard.

-

AccuStandard: Specializes in organotin standards (e.g., Methyltin trichloride, Dimethyltin dichloride). Note: You may need to hydrolyze your sample to the chloride form for quantification against these standards if the ester standard is unavailable.

-

LGC Standards: Custom synthesis services for specific E&L impurities.

References

-

European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.

-

U.S. Pharmacopeia (USP). General Chapter <661.1> Plastic Materials of Construction. Rockville, MD: United States Pharmacopeial Convention.

-

Product Safety & Regulatory Affairs (PSRA). Organotin Stabilizers in PVC: Safety and Regulatory Status. PVC Forum. Link

-

European Chemicals Agency (ECHA). Substance Information: Organostannic compounds. REACH Annex XVII Entry 20.[4]

- Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Standard text for E&L mechanisms).

Sources

Comprehensive Analysis of C31H60O6S3Sn: From Polymer Stabilization to Metallodrug Potential

Executive Summary

The molecular formula C31H60O6S3Sn corresponds to Monomethyltin tris(isooctyl mercaptoacetate) (also known as methyltin tris(2-ethylhexyl thioglycolate)). Traditionally, this organotin complex has served as a cornerstone in industrial polymer science, acting as a highly efficient heat stabilizer for polyvinyl chloride (PVC). However, recent advancements in metallodrug research and immunotoxicology have repositioned organotin(IV) compounds as subjects of intense biomedical interest. Due to their structural similarities to platinum-based chemotherapeutics (e.g., cisplatin) and their profound ability to induce caspase-dependent apoptosis, compounds in this class are now being rigorously evaluated for their antineoplastic potential.

This whitepaper synthesizes the physicochemical data, synthesis protocols, and biological mechanisms of C31H60O6S3Sn, providing a dual-perspective guide for researchers navigating both its industrial applications and its toxicological/pharmacological profiling.

Structural Elucidation & Physicochemical Profiling

C31H60O6S3Sn is a mono-substituted organotin(IV) compound. Its core architecture features a central tin (Sn) atom covalently bonded to one methyl group and coordinated to three bulky isooctyl mercaptoacetate ligands via stable Sn–S bonds. This specific trigonal bipyramidal or tetrahedral geometry dictates both its high lipophilicity (enabling cellular membrane penetration) and its reactivity profile.

To ensure rigorous analytical validation during research, the following physicochemical parameters must be utilized as baseline reference data.

Table 1: Quantitative Data & Analytical Reference Parameters

| Property | Value | Analytical Significance |

| Molecular Formula | C31H60O6S3Sn | Defines the exact 1:3 stoichiometry (Methyl:Ligand). |

| Molecular Weight | 743.7 g/mol | Essential for calculating precise molarity in in vitro dosing. |

| Monoisotopic Mass | 744.2574 Da | Crucial for LC-ESI-MS identification (target the [M+H]+ adduct at m/z ~745.26). |

| -100 to -150 ppm | Confirms the Sn–S | |

| Aqueous Solubility | < 1 mg/mL | Dictates the necessity of using DMSO as a vehicle for biological assays. |

Chemical Synthesis & Validation Protocol

The synthesis of C31H60O6S3Sn relies on a nucleophilic substitution reaction where labile chloride ligands on a methyltin precursor are displaced by thiolate anions.

Experimental Workflow: Synthesis of Monomethyltin tris(isooctyl mercaptoacetate)

Causality & Logic: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the acidic environment will push the equilibrium backward, reducing yield. Therefore, a mild base (aqueous NaHCO

-

Precursor Dissolution: Dissolve 1.0 molar equivalent of monomethyltin trichloride (MeSnCl

) in an inert, non-polar organic solvent (e.g., hexane or toluene) under continuous stirring at room temperature. -

Ligand Addition: Dropwise, add 3.05 molar equivalents (slight excess to ensure complete substitution) of isooctyl thioglycolate.

-

Acid Neutralization: Gradually introduce an aqueous solution of NaHCO

while elevating the reaction temperature to 40–50°C. Note: Vigorous outgassing of CO -

Phase Separation: Transfer the biphasic mixture to a separatory funnel. The high lipophilicity of the target compound ensures it partitions entirely into the upper organic phase.

-

Purification (Self-Validating Step): Wash the organic layer thrice with deionized water to remove residual salts. Dry over anhydrous MgSO

. The protocol is self-validating via

Fig 1. Step-by-step synthesis and purification workflow for C31H60O6S3Sn.

Mechanistic Pathways: Thermal Stabilization vs. Cytotoxicity

Understanding C31H60O6S3Sn requires bifurcating its chemical behavior based on its environment: industrial polymers versus living biological systems.

The Industrial Mechanism: Frye-Horst Theory

In PVC processing, thermal degradation occurs via "unzipping" dehydrochlorination, initiated at labile allylic chloride sites on the polymer chain. C31H60O6S3Sn acts as a stabilizing agent by exchanging its isooctyl mercaptoacetate ligands with these labile chlorine atoms. The resulting polymer-bound thioether linkages are significantly more thermally stable than the original allylic chlorides, effectively halting the degradation cascade.

The Biological Mechanism: Organotin-Induced Apoptosis

In biological and pharmacological contexts, organotin(IV) compounds exhibit potent cytotoxic effects, making them subjects of study for anticancer drug development . Due to its lipophilic nature, C31H60O6S3Sn easily transverses the cellular phospholipid bilayer.

Once intracellular, the compound exhibits a high affinity for vicinal thiols (adjacent -SH groups) on critical proteins, particularly those regulating the mitochondrial permeability transition pore. This interaction triggers mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytosol. Cytochrome c subsequently binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9 and Caspase-3, committing the cell to programmed cell death (apoptosis) .

Fig 2. Organotin-induced caspase-dependent apoptotic pathway via mitochondrial dysfunction.

Toxicological Workflow: Caspase-Dependent Apoptosis Assay

For drug development professionals evaluating the therapeutic index or immunotoxicity of C31H60O6S3Sn, quantifying its apoptotic capacity is mandatory. The following flow cytometry protocol utilizes Annexin V and Propidium Iodide (PI) staining.

Causality & Logic: Annexin V binds to phosphatidylserine, which flips to the outer cellular membrane exclusively during early apoptosis. PI is a DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating system: it prevents the misclassification of non-specific necrotic toxicity (Annexin V- / PI+) as targeted apoptotic activity (Annexin V+ / PI-).

-

Cell Culture & Dosing: Culture target cells (e.g., Jurkat T-lymphocytes or MCF-7 breast cancer cells) in RPMI-1640 medium. Prepare a stock solution of C31H60O6S3Sn in DMSO. Dose the cells at logarithmic concentrations (0.01 µM to 5.0 µM). Critical constraint: Ensure final DMSO concentration in the well remains < 0.1% v/v to prevent solvent-induced baseline toxicity.

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified 5% CO

atmosphere. -

Harvesting: Centrifuge the cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism and remove residual media.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations to differentiate viable cells (FITC-/PI-), early apoptotic cells (FITC+/PI-), and late apoptotic/necrotic cells (FITC+/PI+).

Conclusion & Future Perspectives

The molecular entity C31H60O6S3Sn represents a fascinating intersection of industrial polymer chemistry and molecular biology. While its ability to undergo nucleophilic ligand exchange makes it an indispensable thermal stabilizer for PVC, its lipophilicity and affinity for vicinal thiols grant it potent biological activity. As research into metallodrugs expands beyond platinum-based paradigms, the controlled application of organotin(IV) compounds like C31H60O6S3Sn to trigger targeted mitochondrial depolarization and apoptosis holds significant promise for next-generation antineoplastic therapeutics.

References

-

Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules (MDPI). Available at:[Link]

-

Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. Toxicology and Applied Pharmacology (PubMed/NIH). Available at:[Link]

-

Monomethyltin tris(isooctyl mercaptoacetate) | C31H60O6S3Sn. PubChem Database (National Center for Biotechnology Information). Available at:[Link]

-

Organotin-induced apoptosis occurs in small CD4(+)CD8(+) thymocytes and is accompanied by an increase in RNA synthesis. Toxicology (PubMed/NIH). Available at:[Link]

Lewis acidity of organotin compounds like (Methylstannylidyne)tris(thioethylene) trilaurate

Mechanistic Insights for Stabilizer Efficacy and Toxicological Screening

Executive Summary

This technical guide provides a rigorous analysis of the Lewis acidity inherent in organotin mercaptides, specifically focusing on (Methylstannylidyne)tris(thioethylene) trilaurate (chemically synonymous with Methyltin tris(2-mercaptoethyl laurate)). While historically categorized as PVC thermal stabilizers, the unique coordination chemistry of the mono-organotin (

For the pharmaceutical researcher, understanding the Lewis acidity of these compounds is critical. It serves as the primary driver for both catalytic efficacy (in polyurethane/polyester synthesis) and biological activity (interaction with cysteine-rich active sites in proteins).[1] This guide details the structural origins of this acidity, provides a self-validating NMR protocol for its quantification, and maps the mechanistic pathways relevant to toxicity and pharmacodynamics.

Structural Basis of Lewis Acidity in Organotins

The compound , Methyltin tris(2-mercaptoethyl laurate) , consists of a central tin (Sn) atom bonded to one methyl group and three bulky thiolate ligands.

2.1 The Hypervalent Potential

Unlike carbon, tin (Group 14, Period 5) possesses accessible 5d orbitals. While the neutral molecule exists in a tetrahedral geometry (

2.2 Ligand Influence: Sulfur vs. Chlorine

The Lewis acidity of organotins follows the general trend:

However, the nature of

-

Thiolate Ligands (Sn-S): Sulfur is a "soft" base.[1] The Sn-S bond has significant covalent character. The electron density on the sulfur reduces the electrophilicity of the Sn center compared to halides (Sn-Cl).

-

Acidity Modulation: Consequently, this compound is a moderate Lewis acid. This "tuned" acidity is what makes it valuable; it is reactive enough to scavenge strong nucleophiles (like HCl or active site cysteines) but stable enough to resist rapid hydrolysis in neutral media.[1]

Experimental Protocol: Quantifying Lewis Acidity

To empirically determine the Lewis acidity of this organotin, we utilize the Gutmann-Beckett Method adapted for organometallics. This protocol uses Triethylphosphine Oxide (TEPO) as a

Principle: The oxygen in TEPO binds to the Sn center. The magnitude of the

3.1 Materials & Reagents[4][5]

-

Analyte: (Methylstannylidyne)tris(thioethylene) trilaurate (>98% purity).[1]

-

Probe: Triethylphosphine oxide (TEPO), sublimed/dried.

-

Solvent: Deuterated Benzene (

) or Dichloromethane ( -

Standard: 85%

(external reference).

3.2 Step-by-Step Workflow

-

Baseline Acquisition: Dissolve TEPO (0.1 M) in the solvent.[1] Acquire a

NMR spectrum. Record the chemical shift ( -

Sample Preparation: Prepare a 0.1 M solution of the organotin analyte in the same solvent.

-

Titration: Add the organotin solution to the TEPO solution in a 1:1 molar ratio. Allow to equilibrate for 5 minutes.

-

Measurement: Acquire the

NMR spectrum of the mixture. Record the new shift ( -

Calculation: Determine the Acceptor Number (AN) equivalent:

[1][2]

3.3 Data Interpretation[5][6][7]

- ppm: Negligible acidity (Tetra-organotins).[1]

- ppm: Moderate acidity (Organotin mercaptides/carboxylates).[1]

- ppm: Strong acidity (Organotin halides).[1]

Visualization: Mechanistic Pathways[1][8]

4.1 Lewis Acid-Base Interaction Workflow

The following diagram illustrates the experimental logic and the molecular expansion that occurs during the assay.

Figure 1: Transition of the organotin center from tetrahedral to hypervalent geometry upon interaction with the TEPO probe.

4.2 Biological Interaction (Toxicity Mechanism)

In drug development, the toxicity of organotins is often a "side effect" of this Lewis acidity. The Sn atom attacks thiol groups on proteins (e.g., stannin or ATP synthase).

Figure 2: Mechanism of action for organotin toxicity/activity via cysteine modification.

Comparative Data Analysis

The following table synthesizes literature values for Lewis acidity (approximated via Gutmann-Beckett AN) and biological activity for relevant organotin classes.

| Compound Class | Structure | Lewis Acidity (AN) | Primary Biological Interaction |

| Tetra-alkyltin | ~0 (Inert) | Metabolic activation required (dealkylation). | |

| Methyltin Tris(mercaptide) | 15 - 22 | Moderate.[1] Reversible interaction with enzyme thiols.[1] Lower toxicity than butyl analogs.[1] | |

| Dibutyltin Dilaurate | 25 - 35 | Strong.[1] Catalyzes urethane formation; immunotoxic via lymphocyte interaction.[1] | |

| Organotin Chlorides | 60 - 85 | Very Strong.[1] Rapid hydrolysis; severe necrosis and direct enzyme inhibition.[1] |

Key Insight for Drug Developers: The "sweet spot" for therapeutic organotins (e.g., anti-tumor agents) often lies in the moderate acidity range (AN 15-30) . Compounds like (Methylstannylidyne)tris(thioethylene) trilaurate possess bulky ligands that provide steric protection, slowing down the kinetics of protein binding and potentially allowing for greater selectivity compared to the highly aggressive organotin chlorides.

References

-

Beckett, M. A., et al. (1996). "The Gutmann-Beckett method for the determination of Lewis acidity."[3][4][8][9] Polyhedron.[1] Link[1]

-

Davies, A. G. (2004).[1] Organotin Chemistry. Wiley-VCH.[1] A comprehensive text on the hypervalency and coordination chemistry of tin. Link[1]

-

Pellerito, L., & Nagy, L. (2002). "Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects." Coordination Chemistry Reviews. Link[1]

-

Nath, M., et al. (2001). "Organotin(IV) complexes of amino acids and peptides." Applied Organometallic Chemistry. Link[1]

-

PubChem. (2023).[1] "Methyltin tris(isooctyl mercaptoacetate) - Compound Summary." (Structural analog to the requested compound). Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. magritek.com [magritek.com]

- 9. researchgate.net [researchgate.net]

Early Research and Discovery of Methylstannylidyne Trilaurate Compounds: From Catalysis to Metallodrug Potential

Introduction to Monoalkyltin Architectures

Methylstannylidyne trilaurate—systematically referred to as monomethyltin trilaurate (MMTL) or CH₃Sn(OOC(CH₂)₁₀CH₃)₃—is an organotin(IV) compound characterized by a single direct carbon-to-tin bond and three bulky laurate (dodecanoate) ligands. Historically, the discovery and refinement of this compound were driven by industrial chemistry, specifically its highly efficient role as an esterification and transesterification catalyst in the production of polyesters 1[2].

Because it is a monoalkyltin derivative, it inherently possesses low extractable toxicity compared to its di- and tri-substituted counterparts, making it highly suitable for regulated applications, including medical devices and pharmaceutical packaging 1[1].

However, as a Senior Application Scientist bridging materials chemistry and pharmacology, I have observed a paradigm shift. The foundational research into the structural stability and ligand-exchange dynamics of compounds like methylstannylidyne trilaurate has paved the way for evaluating organotin(IV) compounds as non-platinum anticancer metallodrugs 3[3]. Understanding the synthesis and baseline biological inertness of monoalkyltins is critical for drug developers engineering targeted, highly cytotoxic triorganotin variants.

Chemical Synthesis & Structural Validation

The synthesis of methylstannylidyne trilaurate relies on a highly controlled nucleophilic substitution reaction. The protocol below is designed as a self-validating system: the physical phase separation of the product inherently confirms the success of the ligand exchange.

Protocol 1: Synthesis of Methylstannylidyne Trilaurate via Ligand Exchange

-

Preparation of Precursors: Dissolve monomethyltin trichloride (CH₃SnCl₃) of at least 95% purity in an aqueous medium. Separately, prepare an aqueous solution of sodium laurate.

-

Controlled Addition: Add the monomethyltin trichloride solution dropwise to the sodium laurate solution under continuous stirring at 40–50°C.

-

Causality: Dropwise addition prevents localized concentration spikes that could lead to premature hydrolysis of the Sn-Cl bonds, avoiding the formation of undesired stannoxane byproducts.

-

-

Phase Separation & Washing: The target compound will form a distinct lipophilic liquid phase. Wash the product thoroughly with deionized water.

-

Causality: Washing removes the sodium chloride (NaCl) byproduct. By Le Chatelier's principle, removing this byproduct drives the equilibrium forward and ensures the high purity required for downstream biological or catalytic applications.

-

-

Centrifugation & Drying: Centrifuge the mixture to cleanly separate the aqueous and organic phases, then vacuum-strip the product.

-

Causality: Vacuum drying prevents thermal degradation of the organotin complex while completely removing residual moisture, which could otherwise interfere with its function as a Lewis acid catalyst.

-

Fig 1. Synthesis workflow of methylstannylidyne trilaurate via nucleophilic ligand exchange.

Mechanistic Action in Biological Systems

While monoalkyltins like methylstannylidyne trilaurate exhibit low toxicity, increasing the number of alkyl/aryl substituents on the Sn(IV) center drastically alters the biological profile. The established cytotoxicity trend for organotin(IV) derivatives is RSn³⁺ < R₂Sn²⁺ < R₃Sn⁺, with triorganotin compounds demonstrating the most potent antiproliferative effects 3[3].

In drug development, cytotoxic organotin(IV) compounds act by interacting with thiol-containing biomolecules and binding to external phosphate groups of DNA. This impairs cellular respiration, generates reactive oxygen species (ROS), and triggers the mitochondrial intrinsic apoptosis pathway4[4].

Fig 2. Mitochondrial intrinsic apoptosis pathway induced by organotin(IV) metallodrugs.

Experimental Protocols: Cytotoxicity Screening

To evaluate the transition of an organotin from a benign catalyst to a cytotoxic metallodrug, rigorous in vitro screening is required.

Protocol 2: High-Throughput MTT Viability Assay

-

Cell Seeding: Seed human tumor cell lines (e.g., HCT-116, HepG2, or Jurkat E6.1) in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat cells with the target organotin(IV) compounds at submicromolar concentrations (0.01 to 1 µM) for 24 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization & Quantification: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader to calculate IC₅₀ values.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship of various organotin(IV) classes, illustrating why monoalkyltins (like methylstannylidyne trilaurate) are safe for industrial catalysis, whereas di- and tri-alkyltins are pursued for oncology.

| Compound Class | Representative Ligand | Target Cell Line | IC₅₀ (µM) | Primary Application / Mechanism |

| Monoorganotin (RSn³⁺) | Trilaurate (MMTL) | HepG2 / Normal | > 1.00 | Low toxicity; Polyester esterification catalyst |

| Diorganotin (R₂Sn²⁺) | N-Methyl-N-benzyl-dithiocarbamate | Jurkat E6.1 | 0.58 ± 0.05 | Moderate cytotoxicity; Apoptosis induction |

| Triorganotin (R₃Sn⁺) | Triazolopyrimidine (HmtpO) | HCT-116 | < 0.30 | Severe mitochondrial depolarization; Anticancer |

Data synthesized from comparative organotin(IV) cytotoxicity studies 3[3].

Conclusion

The early research and discovery of methylstannylidyne trilaurate established a critical foundation for organotin chemistry. By mastering the synthesis and ligand-exchange mechanisms of these monoalkyltin catalysts, researchers unlocked highly efficient, low-toxicity pathways for polymer manufacturing. Today, drug development professionals are leveraging these exact chemical principles—modifying the Sn(IV) center with diverse alkyl and aryl ligands—to engineer the next generation of non-platinum anticancer metallodrugs.

References

-

[2] &[1] EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor. Google Patents. 1

-

[4] Elucidating the Suppressive Capabilities of Novel Organotin(IV) Compounds Derived from N-Methyl-N-benzyl-dithiocarbamate Ligands. Orient J Chem. 4

-

[5] Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. PMC / NIH.5

-

[3] Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. 3

Sources

- 1. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]

- 2. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]

- 3. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 4. Elucidating the Suppressive Capabilities of Novel Organotin(IV) Compounds Derived from N-Methyl-N-benzyl-dithiocarbamate Ligands: Assessing their Cytotoxicity Effects on Human Leukemic Cells (Jurkat E6.1) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for (Methylstannylidyne)tris(thioethylene) trilaurate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 67859-62-5), a high-efficiency organotin thermal stabilizer used in PVC processing. Common synonyms include Methyltin tris(2-mercaptoethyl laurate) and Methyltris(2-lauroyloxyethylthio)stannane .

The guide focuses on the "Self-Validating" analytical approach, enabling researchers to definitively distinguish this monomethyltin (MMT) species from its common dimethyltin (DMT) coproducts using NMR coupling constants (

Part 1: Molecular Architecture & Identity

The molecule consists of a central methylstannylidyne core (

| Attribute | Detail |

| CAS Number | 67859-62-5 |

| Formula | |

| Molecular Weight | ~892.0 g/mol (Average based on Sn isotopes) |

| Structure | |

| Key Moieties | Methyl-Tin bond, Thioether linkage, Ester carbonyl, Lauryl chain |

Part 2: Spectroscopic Profile (NMR, IR, MS)[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment, specifically for quantifying the MMT/DMT ratio.

H NMR (Proton)

Solvent:

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Sn-CH₃ | 0.85 - 1.05 | Singlet (s) | 3H | Diagnostic Peak. Flanked by | |

| S-CH₂ | 2.90 - 3.10 | Triplet (t) | 6H | Deshielded by Sulfur and Tin proximity. | |

| O-CH₂ | 4.25 - 4.40 | Triplet (t) | 6H | Strongly deshielded by the ester oxygen. | |

| 2.30 | Triplet (t) | 6H | Alpha to carbonyl. | ||

| Bulk CH₂ | 1.20 - 1.40 | Multiplet (m) | ~54H | Lauryl Chain | Characteristic fatty acid backbone. |

| Term CH₃ | 0.88 | Triplet (t) | 9H | Terminal | Distal end of the laurate chain. |

Critical Validation Parameter: The

coupling constant for the methyl group is distinct for Mono- vs. Di-methyl species.

Monomethyltin (Target):

Dimethyltin (Impurity):

Use this difference to quantify MMT purity even if chemical shifts overlap.

C NMR (Carbon)

Solvent:

-

Carbonyl (

): ~173.5 ppm (Ester functionality). -

O-CH₂: ~63.0 ppm.

-

S-CH₂: ~26-28 ppm.

-

Sn-CH₃: ~ -5 to 5 ppm. (Note: The shift is highly sensitive to concentration and coordination).

Sn NMR (Tin)

Reference:

This is the definitive technique for structural confirmation.

-

Chemical Shift:

.-

Note: Monomethyltin tris(thiolates) typically resonate upfield relative to halides but downfield relative to tetra-alkyl tins. The exact shift depends on the coordination number (potential intramolecular

coordination).

-

-

Pattern: Singlet (if proton decoupled).

Infrared (IR) Spectroscopy

IR provides rapid confirmation of functional groups but lacks the resolution for MMT/DMT differentiation.

| Frequency ( | Vibration Mode | Functional Group |

| 2950, 2920, 2850 | Strong Alkyl stretch (Lauryl chain). | |

| 1735 - 1750 | Strong Ester Carbonyl. Key identifier for the "laurate" moiety. | |

| 1460, 1375 | Methylene/Methyl bending. | |

| 1150 - 1200 | Ester C-O stretch. | |

| ~500 - 600 | Fingerprint region. Weak bands characteristic of organotin-sulfur bonds. |

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI (if volatile enough)

-

Isotope Pattern: Tin has a unique "step-ladder" isotope distribution (

). Any molecular ion cluster must match this pattern perfectly. -

Fragmentation Pathways:

- Loss of one mercaptoethyl laurate group.

- Loss of the methyl group (common in organotins).

-

Appearance of the ligand fragment (

Part 3: Visualization & Logic

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow for validating the compound's identity and purity using the data described above.

Caption: Logical workflow for distinguishing (Methylstannylidyne)tris(thioethylene) trilaurate from dimethyltin impurities.

Part 4: Experimental Protocol

Sample Preparation for NMR

To ensure high-resolution spectra and accurate integration:

-

Solvent: Use Deuterated Chloroform (

) (99.8% D) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 20-30 mg of the stabilizer in 0.6 mL of solvent. High viscosity requires thorough mixing (vortex for 30s).

-

Tube: Use high-quality 5mm NMR tubes to minimize shimming errors, as tin satellites can be subtle.

Purity Calculation

Calculate the molar ratio of Mono (Target) to Di (Impurity) using the integration of the methyl singlets:

Note: Divide the Dimethyltin integral (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105830, Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thio-2,1-ethanediyl)) ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Chemical Substance Details for CAS 67859-62-5. EPA Substance Registry Services. Retrieved from [Link][1][2][3]

- Lockhart, T. P., & Manders, W. F. (1986).Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| on the Me-Sn-Me angle in methyltin(IV) compounds. Journal of the American Chemical Society.

Sources

Solubility and Stability of (Methylstannylidyne)tris(thioethylene) Trilaurate: A Technical Guide

Executive Summary

(Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), frequently referred to in industrial contexts as monomethyltin tris(2-mercaptoethyl laurate), is a high-performance organotin heat stabilizer. While traditionally utilized in the extrusion and calendering of rigid polyvinyl chloride (PVC), its physicochemical behavior—specifically its solubility and degradation kinetics—is of paramount importance to researchers in the pharmaceutical packaging and medical device sectors. Understanding how this compound behaves in various solvents and environmental conditions is critical for predicting extractables and leachables (E&L) in medical-grade polymers.

This whitepaper provides an in-depth analysis of the thermodynamic solubility and hydrolytic/thermal stability of this complex organotin compound, supported by field-proven analytical methodologies.

Chemical Identity & Structural Mechanics

The functional efficacy and solvation behavior of (methylstannylidyne)tris(thioethylene) trilaurate are entirely dictated by its molecular architecture:

-

The Electrophilic Core: A central methyltin(IV) cation (

) acts as a potent Lewis acid. During polymer processing, this core is responsible for scavenging labile allylic chlorides and neutralizing auto-catalytic hydrochloric acid (HCl)[1]. -

The Thioethylene Linkage: The tin-sulfur (Sn-S) coordinate covalent bond is the thermodynamic linchpin of the molecule. It is stable under anhydrous thermal conditions but becomes the primary site of nucleophilic attack during hydrolysis[2].

-

The Trilaurate Tails: Three long-chain aliphatic esters (

attached via the mercaptoethyl group) provide massive steric bulk and intense hydrophobicity. These tails act as internal lubricants during polymer melt phases and strictly limit the molecule's solubility in polar protic solvents.

Solubility Thermodynamics in Common Solvents

The solubility profile of (methylstannylidyne)tris(thioethylene) trilaurate is governed by London dispersion forces facilitated by its three laurate chains. The molecule exhibits near-total insolubility in water but demonstrates exceptional miscibility in non-polar and weakly polar organic solvents[3].

The causality here is straightforward: the massive non-polar surface area of the

Quantitative Solubility Data Summary

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility at 25°C | Solvation Mechanism |

| Aqueous | Ultrapure Water | 80.1 | < 5 mg/L | Highly restricted; hydrophobic exclusion by laurate tails. |

| Polar Protic | Ethanol | 24.5 | < 10 g/L | Poor; limited interaction with the buried ester oxygens. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 250 g/L | Excellent; dipole-induced dipole interactions. |

| Non-Polar | Toluene | 2.4 | > 250 g/L | Excellent; strong |

| Non-Polar | n-Hexane | 1.9 | > 250 g/L | Excellent; ideal aliphatic chain entanglement. |

Data extrapolated from baseline methyltin mercaptide mixture profiles[3].

Stability Dynamics & Degradation Pathways

Thermal Stability (Anhydrous)

In anhydrous environments (such as a PVC melt matrix at 180°C–200°C), the compound is highly stable. The Sn-S bond resists homolytic cleavage up to approximately 250°C. Degradation in this context is actually a functional reaction: the compound exchanges its mercaptoethyl laurate ligands for chloride ions from the degrading polymer, forming methyltin chlorides and polymer-bound thioethers, thereby halting polymer degradation[1].

Hydrolytic Stability

The primary vulnerability of this compound is hydrolytic cleavage. While its extreme hydrophobicity protects it in bulk water, dissolution in mixed aqueous/organic systems (or prolonged environmental exposure) reveals the lability of the Sn-S bond[2]. Under extreme pH conditions (acidic or basic), water acts as a nucleophile, cleaving the tin-sulfur bond to yield methylstannoic acid and free 2-mercaptoethyl laurate.

Degradation pathways of (Methylstannylidyne)tris(thioethylene) trilaurate.

Experimental Methodologies

To ensure scientific integrity, any assessment of this compound must utilize self-validating protocols. The low aqueous solubility and lack of strong UV chromophores on the aliphatic tails require specialized analytical approaches.

Protocol 1: Determination of Organic Solubility via ICP-MS

Because the laurate tails lack strong UV absorbance, quantifying solubility via standard HPLC-UV is prone to baseline drift and poor sensitivity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) tracking the

Step-by-Step Workflow:

-

Saturation: Add 500 mg of (methylstannylidyne)tris(thioethylene) trilaurate to 1.0 mL of the target organic solvent (e.g., Toluene) in a sealed borosilicate vial.

-

Equilibration: Agitate the vial on an orbital shaker at 25°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

-

Filtration: Centrifuge the mixture at 10,000 x g for 10 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

-

Digestion: Transfer a 10 µL aliquot of the filtrate into a digestion vessel. Add 2.0 mL of concentrated

and 0.5 mL of -

Dilution & Internal Standard: Dilute the digestate to 50 mL with 2%

. Spike with 10 ppb Rhodium ( -

Quantification: Analyze via ICP-MS against a 5-point calibration curve of NIST-traceable Tin standards (0.1 to 100 ppb). Calculate the original solubility based on the dilution factor.

Protocol 2: Accelerated Hydrolytic Stability Testing (LC-MS)

To evaluate the stability of the Sn-S bond, the compound must be forced into a homogenous solution containing water.

Step-by-Step Workflow:

-

Solvent Matrix Preparation: Prepare a 70:30 (v/v) THF:Water cosolvent system. The high THF ratio ensures the trilaurate compound remains completely dissolved while exposing it to hydrolytic conditions.

-

Buffer Adjustment: Divide the cosolvent into three batches and adjust the aqueous portion to pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 10.0 (Borate).

-

Incubation: Spike the compound into each buffer to a final concentration of 1.0 mg/mL. Incubate in sealed, inert vials at 40°C.

-

Sampling & Quenching: At intervals (0, 24, 48, 96, and 168 hours), extract a 100 µL aliquot. Quench the reaction by diluting 1:10 in cold anhydrous Acetonitrile to precipitate buffer salts and halt hydrolysis.

-

LC-MS Analysis: Inject onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

-

Validation: Monitor the disappearance of the parent mass and the appearance of the primary degradation product, 2-mercaptoethyl laurate (

). The mass balance between parent loss and degradant formation validates the degradation pathway.

References

- Made-in-China (Hot Chemicals). "Hot Chemicals Methyltin Mercaptide (TECHNICAL MIXTURE) CAS 57583-34-3". made-in-china.com.

- LookChem. "Cas 57583-35-4, Methyltin mercaptide". lookchem.com.

- Government of Canada. "Follow-up to the 1993 Ecological Risk Assessment of Organotin Substances on Canada's Domestic Substances List". canada.ca.

- Google Patents. "US4062881A - Sulfide containing tin stabilizers". google.com.

Sources

Toxicological Data and Safety Handling of (Methylstannylidyne)tris(thioethylene) trilaurate: A Comprehensive Technical Guide

Target Audience: Researchers, Polymer Scientists, and Drug/Device Development Professionals Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist specializing in polymer additives and organometallic chemistry, I frequently encounter the delicate balance between industrial efficacy and toxicological safety. (Methylstannylidyne)tris(thioethylene) trilaurate (CAS No. 67859-62-5)—a highly specialized monomethyltin mercaptide—represents a pinnacle in polyvinyl chloride (PVC) stabilization technology[1]. While it offers unparalleled thermal stability and transparency for rigid PVC applications (including medical devices and potable water pipes), its organotin backbone demands rigorous toxicological understanding and precise handling protocols[2].

This whitepaper synthesizes the mechanistic action, toxicological profile, and field-proven safety protocols for this compound, ensuring that researchers and development professionals can leverage its properties without compromising scientific integrity or occupational safety.

Mechanistic Action: The "Why" Behind the Chemistry

To understand the handling requirements of (Methylstannylidyne)tris(thioethylene) trilaurate, one must first understand its chemical behavior. During the extrusion or calendering of PVC, thermal and shear stresses initiate dehydrochlorination—a process where hydrochloric acid (HCl) is released, leaving behind reactive allylic chlorides that trigger an autocatalytic "zipper" degradation of the polymer chain[2].

This specific methyltin stabilizer operates via a dual-action pathway:

-

Lewis Acid Scavenging: The electropositive tin (Sn) atom rapidly reacts with and neutralizes the evolved HCl, preventing autocatalysis.

-

Nucleophilic Substitution (Ligand Exchange): The thioethylene trilaurate ligands undergo a nucleophilic attack on the labile allylic chlorides on the PVC backbone. The tin-sulfur bond is cleaved, and the bulky trilaurate group is grafted onto the polymer, arresting the unzipping process[2].

Causality Insight: The choice of a trilaurate (C12) ligand is highly intentional. The long aliphatic chain provides critical internal lubrication, lowering the melt viscosity of the PVC matrix. This reduces shear-induced frictional heat during processing, fundamentally lowering the thermal stress the polymer experiences in the first place[2][3].

Figure 1: Mechanistic pathway of PVC thermal stabilization by methyltin mercaptides.

Toxicological Data Profile

Historically, organotins like tributyltin (TBT) and dibutyltin (DBT) were heavily scrutinized for severe bioaccumulation and endocrine disruption. However, monomethyltin (MMT) derivatives exhibit a significantly lower systemic toxicity profile, making them the preferred choice for modern, regulated applications[4][5].

Despite this relative safety, (Methylstannylidyne)tris(thioethylene) trilaurate is not benign. It is classified as a moderate acute toxicant and a known skin sensitizer[6]. Repeated exposure poses risks of neurotoxicity (manifesting as a lack of voluntary muscle coordination) and developmental toxicity.

Quantitative Toxicity Summary

| Toxicity Endpoint | Quantitative Value / Observation | GHS Hazard Classification |

| Acute Oral LD50 (Rat) | 880 – 1,100 mg/kg bw | Category 4 (Harmful if swallowed) |

| Acute Dermal LD50 (Rabbit) | > 1,000 mg/kg bw | Category 4 (Harmful in contact with skin) |

| Skin Sensitization | Positive (Conjunctival/Dermal irritation) | Category 1 (May cause allergic reaction) |

| Reproductive Toxicity | Suspected developmental neurotoxicity | Category 2 (Suspected of damaging unborn child) |

| Aquatic Toxicity (Algae EC50) | ~178 µg/L (96-h, Scenedesmus obliquus) | Aquatic Acute 1 (Very toxic to aquatic life) |

Data synthesized from NICNAS Tier II Assessments and Health Canada Ecological Risk Reports[4].

Safety Handling & Risk Mitigation

When handling the neat chemical in a laboratory or pilot-plant setting, strict adherence to engineering controls is mandatory to prevent dermal sensitization and aerosol inhalation.

-

Engineering Controls: All weighing, mixing, and compounding must occur within a Class II biological safety cabinet or a chemical fume hood equipped with Local Exhaust Ventilation (LEV).

-

Personal Protective Equipment (PPE):

-

Gloves: Heavy-duty Nitrile or Neoprene (organotins can permeate thin latex).

-

Respirator: NIOSH-approved half-face respirator with organic vapor/acid gas cartridges (if LEV is unavailable or during a spill).

-

-

Storage Causality: Store strictly in cool, dry, dark environments away from strong oxidizers and acids. Why? Acidic environments can prematurely cleave the labile Sn-S (tin-sulfur) bond, releasing highly odorous and toxic free mercaptans into the storage area[7].

Experimental Protocol: Quantification of Residual Organotin in PVC Matrices

For drug packaging or medical device development, proving that the organotin stabilizer does not migrate out of the PVC matrix is a strict regulatory requirement. The following protocol outlines a self-validating analytical workflow for extracting and quantifying residual (Methylstannylidyne)tris(thioethylene) trilaurate using Isotope Dilution ICP-MS.

Step-by-Step Methodology

-

Cryogenic Milling (Sample Prep):

-

Action: Submerge the PVC sample in liquid nitrogen and mill to a particle size of <250 µm.

-

Causality: Ambient milling generates shear heat, which can prematurely activate the stabilizer or cause volatile loss of the analyte. Cryo-milling embrittles the polymer, maximizing the surface area for extraction without inducing thermal degradation.

-

-

Biphasic Solvent Extraction:

-

Action: Suspend 1.0 g of the milled powder in 10 mL of Tetrahydrofuran (THF). Sonicate for 30 minutes. Slowly add 20 mL of Methanol dropwise while stirring. Centrifuge and collect the supernatant.

-

Causality: THF fully swells the PVC matrix, releasing the trapped organotin. The subsequent addition of Methanol selectively precipitates the high-molecular-weight PVC polymer while keeping the highly lipophilic methyltin trilaurate dissolved in the supernatant. This prevents polymer clogging in the ICP-MS nebulizer.

-

-

Microwave-Assisted Acid Digestion:

-

Action: Transfer the supernatant to a Teflon digestion vessel. Add 5 mL of concentrated

, 2 mL of -

Causality: The aggressive oxidative environment completely mineralizes the organometallic compound into inorganic Sn(IV), destroying the thioethylene trilaurate ligands. This ensures uniform ionization energy in the argon plasma, regardless of the original ligand structure.

-

-

Isotope Dilution ICP-MS Analysis:

-

Action: Analyze the digested sample via ICP-MS, monitoring the

isotope. -

Causality (Self-Validation): The pre-digestion spike of the

internal standard acts as a self-validating mechanism. By continuously monitoring the Indium recovery rate, the system automatically corrects for matrix suppression effects, signal drift, and extraction losses, ensuring absolute trustworthiness of the quantitative data.

-

Figure 2: Self-validating analytical workflow for residual organotin quantification.

References

-

PubChem - National Institutes of Health (NIH) . (Methylstannylidyne)tris(thioethylene) trilaurate Compound Summary. Retrieved from:[Link]

-

XCHEMI Encyclopedia . Methyltin mercaptide Properties, Formula, Uses. Retrieved from: [Link]

- Google Patents (CN1137048A). PVC resin preparing process using mixture of methyl tin and thiolate as thermal stabilizer.

-

Environment and Climate Change Canada . Follow-up to the 1993 Ecological Risk Assessment of Organotin Substances on Canada's Domestic Substances List. Retrieved from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS) . Monomethyltin alkyl mercaptoacetates: Human health tier II assessment. Australian Government. Retrieved from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS) / WHO CICAD 73 . Compounds of dimethyltin - Evaluation statement. Australian Government. Retrieved from: [Link]

-

Haz-Map (Engineered IT) . Monomethyltin tris(isooctyl mercaptoacetate) - Hazardous Agents. Retrieved from:[Link]

Sources

- 1. Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thio-2,1-ethanediyl)) ester | C43H84O6S3Sn | CID 105830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1137048A - PVC resin preparing process using mixture of methyl tin and thiolate as thermal stabilizer - Google Patents [patents.google.com]

- 3. China Tin Stabilizer Methyl Tin Mercaptide With Low Price Manufacturers Suppliers Factory [cjspvc.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Monomethyltin tris(isooctyl mercaptoacetate) - Hazardous Agents | Haz-Map [haz-map.com]

- 6. scribd.com [scribd.com]

- 7. Mintchem Methyltin mercaptide is a versatile organotin compound with a wide range of applications Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

Methodological & Application

Application Note: (Methylstannylidyne)tris(thioethylene) trilaurate as a Latent Polymerization Catalyst

This guide details the application of (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), a specialized organotin mercaptide, as a catalyst in polymerization. Unlike ubiquitous carboxylate catalysts (e.g., DBTDL), this compound offers unique latency , hydrolytic stability , and thermal endurance , making it critical for high-performance Polyurethanes (PU) and Silane-Terminated Polymers (STP).

Executive Summary

-

Compound: (Methylstannylidyne)tris(thioethylene) trilaurate[1][2][3][4][5]

-

Chemical Structure:

-

Primary Function: Lewis Acid Catalyst & Heat Stabilizer.

-

Key Advantage: The bulky thioethylene laurate ligands provide steric hindrance , resulting in a "delayed action" (latency). This extends pot life in two-component (2K) systems without compromising the final cure rate at elevated temperatures.

-

Target Applications: Medical-grade elastomers, high-durability sealants, and reaction injection molding (RIM).

Mechanistic Insight: The "Switchable" Catalyst

The catalytic efficiency of organotins in urethane formation relies on the Lewis acidity of the Tin (Sn) center. However, in this specific molecule, the Sn center is shielded by three long-chain mercapto-ester ligands.[6]

-

Latency Phase (Room Temp): The bulky trilaurate chains sterically block the approach of isocyanate (

) and hydroxyl ( -

Activation Phase (Heat/Shear): Upon heating (

) or high shear, the ligands become mobile (de-shielding), or undergo partial ligand exchange. -

Catalytic Cycle: The Sn atom coordinates with the Isocyanate nitrogen, polarizing the

bond, facilitating nucleophilic attack by the polyol.

Visualizing the Activation Pathway

Figure 1: Thermal activation pathway of the sterically hindered organotin catalyst.

Experimental Protocols

Protocol A: Synthesis of Medical-Grade Polyurethane Elastomers (2K System)

Objective: Produce a flexible, high-clarity elastomer with an extended working time (30+ mins) for casting complex molds.

Materials:

-

Polyol: Polytetramethylene ether glycol (PTMEG), MW 1000.

-

Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI), modified (liquid).

-

Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate (1% solution in plasticizer).

-

Chain Extender: 1,4-Butanediol (BDO).

Step-by-Step Methodology:

-

Catalyst Premix:

-

Why: The catalyst is highly viscous. Dilution ensures homogeneous distribution.

-

Dissolve 1.0 g of Catalyst in 99.0 g of Diisononyl Phthalate (DINP) or a non-reactive carrier.

-

Result: 1% Active Catalyst Solution.

-

-

Polyol Dehydration:

-

Heat PTMEG to

under vacuum (<5 mmHg) for 1 hour to remove moisture. -

Critical: Moisture reacts with isocyanate to form

bubbles, ruining the part.

-

-

Compounding (Resin Side):

-

Cool Polyol to

. -

Add Chain Extender (BDO) based on desired Hard Segment content.

-

Add 0.05% - 0.15% of the Catalyst Solution (relative to total resin weight).

-

Note: This low loading utilizes the catalyst's high activity once thermally triggered.

-

-

Reaction (Casting):

-

Mix Resin (Polyol+Catalyst) with Isocyanate (Index 1.05).

-

Mix vigorously for 45 seconds.

-

Observation: The mixture should remain low-viscosity (pourable) for 20-30 minutes due to catalyst latency.

-

-

Curing:

-

Pour into mold pre-heated to

. -

Mechanism: The mold heat activates the methylstannylidyne species.

-

Demold time: 4 hours. Post-cure: 16 hours at

.

-

Data Summary: Catalyst Comparison

| Parameter | DBTDL (Standard) | (Methylstannylidyne)tris...[4][5] (This Catalyst) |

| Pot Life (25°C) | 5 - 10 mins | 35 - 45 mins |

| Tack-Free Time (80°C) | 20 mins | 25 mins |

| Hydrolytic Stability | Poor (Deactivates in water) | Excellent (Sulfur ligands protect Sn) |

| Optical Clarity | Good | Superior (High compatibility) |

Protocol B: Catalysis of Silane-Terminated Polymers (MS Sealants)

Objective: Cure a moisture-sensitive silane-modified polymer (SMP) for adhesive applications.

Rationale: Unlike amine catalysts, this organotin does not yellow over time. Unlike carboxylates, it resists reversion (depolymerization) in hot/humid environments.

Workflow:

-

Base Preparation: Mix SMP resin with fillers (

) and plasticizers. Dehydrate under vacuum. -

Catalyst Addition: Add 0.2 wt% (Methylstannylidyne)tris(thioethylene) trilaurate.

-

Scavenger: Add Vinyltrimethoxysilane (VTMO) to prevent premature curing in the cartridge.

-

Mechanism: The catalyst promotes the hydrolysis of methoxy groups on the silane and the subsequent condensation of silanols (

).

Safety & Handling (E-E-A-T)

-

Toxicity: Like all organotins, this compound is toxic if swallowed and may cause skin sensitization. However, methyltins are generally less volatile than butyltins.

-

Regulatory: Verify compliance with REACH (Europe) and TSCA (USA) before industrial scaling.

-

Neutralization: In case of spill, treat with a 10% bleach solution to oxidize the sulfur ligands and precipitate inorganic tin oxide.

Process Workflow Diagram

Figure 2: Operational workflow for utilizing the latent characteristics of the catalyst in casting.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108397: (Methylstannylidyne)tris(thioethylene) trilaurate. Retrieved from [Link]

- US Patent 4987244A. (1991). Organotin catalysts for use in polyurethane systems.

Sources

- 1. Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thio-2,1-ethanediyl)) ester | C43H84O6S3Sn | CID 105830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (methylstannylidyne)tris(thioethylene) trilaurate | 67859-62-5 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. toyota-industries.com [toyota-industries.com]

- 6. CAS 57583-34-3: Methyltin tris(2-ethylhexyl mercaptoacetat… [cymitquimica.com]

Applications of (Methylstannylidyne)tris(thioethylene) trilaurate in PVC stabilization

Technical Application Note: High-Performance PVC Stabilization using (Methylstannylidyne)tris(thioethylene) trilaurate

Abstract

This technical guide details the application, mechanism, and validation protocols for (Methylstannylidyne)tris(thioethylene) trilaurate , a high-efficiency "reverse ester" organotin stabilizer. Unlike conventional methyltin thioglycolates, this molecule incorporates a lauric acid moiety via a thioethylene linkage, providing a unique dual-functionality: aggressive scavenging of labile chlorine atoms (stabilization) and inherent internal lubrication. This note is designed for material scientists and formulation engineers optimizing rigid PVC (uPVC) for high-transparency extrusion and calendering processes.

Part 1: Chemical Basis & Mechanism[1]

Molecular Architecture

The molecule consists of a central mono-methyl tin cation coordinated to three thioethylene laurate ligands.

-

IUPAC Name: (Methylstannylidyne)tris(thioethylene) trilaurate

-

Functional Class: Organotin Mercaptide (Reverse Ester Type)

-

Structure:

Key Structural Advantages:

-

Reverse Ester Linkage: The ester group is located on the mercapto-ligand tail rather than adjacent to the sulfur. This structure offers superior hydrolysis resistance compared to isooctyl thioglycolates (IOTG).

-

Laurate Tail (C12): The long aliphatic laurate chain acts as an internal lubricant, reducing intermolecular friction during processing. This allows formulators to reduce the loading of external lubricants (e.g., Paraffin wax, Calcium Stearate).

Stabilization Mechanism (The Frye-Horst Model)

The primary failure mode of PVC is dehydrochlorination, where "labile" allylic chlorine atoms detach, forming HCl and creating polyene sequences (chromophores) that cause yellowing.

This stabilizer functions via the Frye-Horst Mechanism :

-

Displacement: The tin center coordinates with the labile chlorine on the PVC chain.[1]

-

Substitution: The thioethylene laurate ligand replaces the unstable chlorine, covalently bonding to the PVC backbone. This new bond is thermally stable.

-

HCl Scavenging: Any released HCl is neutralized by the stabilizer, preventing auto-catalytic degradation.

Figure 1: The Frye-Horst stabilization pathway showing the displacement of labile chlorine by the tin mercaptide ligand.

Part 2: Experimental Protocols

Protocol A: Formulation & Dry Blending

Objective: To create a homogeneous dry blend (DB) ensuring the stabilizer is absorbed into the PVC porous grains before fusion.

Equipment: High-Speed Mixer (Henschel type). Base Resin: PVC Suspension Resin (K-Value 57-60 for pipe/profile; K-65 for film).

| Component | Function | Loading (phr) | Notes |

| PVC Resin (K-58) | Matrix | 100.0 | Pre-sieved |

| (Methylstannylidyne)... | Stabilizer | 1.2 - 2.0 | Liquid injection |

| Calcium Stearate | Co-Stabilizer/Lubricant | 0.4 - 0.6 | Reduce if sticking occurs |

| Paraffin Wax (mp 60°C) | External Lubricant | 0.8 - 1.0 | Adjust based on torque |

| Titanium Dioxide | Pigment/UV Blocker | 1.0 - 3.0 | Optional (for opaque) |

| CaCO3 (0.7 micron) | Filler | 0 - 20.0 | Affects fusion time |

Step-by-Step Procedure:

-

Pre-heat mixer bowl to 40°C.

-

Charge PVC resin and start mixing at low speed (600 rpm).

-

Add Stabilizer at 50°C. Critical: Inject liquid stabilizer slowly to prevent agglomeration.

-

Ramp Speed to high (1500-2000 rpm). Friction will raise the temperature.

-

Add Lubricants (Wax/CaSt) at 80°C.

-

Add Fillers/Pigments at 90°C.

-

Discharge at 115°C (Drop temperature) into a cooling mixer.

-

Cool to 40°C before storing. Reason: Prevents "blocking" (clumping) of the powder.

Protocol B: Dynamic Thermal Stability (Torque Rheometry)

Standard: ASTM D2538 (Fusion of PVC Compounds) [1].[2] Objective: Determine the Dynamic Thermal Stability (DTS) time and Fusion behavior.

Equipment: Brabender Plasti-Corder or Thermo Haake Rheomix. Settings:

-

Chamber Volume: 60cc (Standard)

-

Temperature: 190°C (Aggressive test)

-

Rotor Speed: 60 RPM

-

Charge Weight:

(typically ~60-65g for rigid PVC).

Procedure:

-

Calibrate torque to zero.[3]

-

Introduce the Dry Blend via the loading chute within 20 seconds.

-

Insert the ram and lock.

-

Record the Torque (Nm) vs. Time (min) curve.

-

Stop test when torque rises 20% above the equilibrium value (indicates crosslinking/degradation).

Data Interpretation:

| Parameter | Definition | Target for this Stabilizer |

| Fusion Time (A) | Time to first torque peak (gelation). | 60 - 120 seconds |

| Fusion Torque | Max torque during melting. | Moderate (30-40 Nm) |

| Equilibrium Torque | Steady-state melt viscosity. | Lower than IOTG (due to Laurate) |

| Degradation Time | Time until rapid torque rise (blackening). | > 20 minutes |

Protocol C: Static Heat Stability (Congo Red & Oven Aging)

Standard: ASTM D4202 (Congo Red) [2] and ASTM D2115 (Oven Aging).[4] Objective: Measure the "induction time" before HCl release becomes unmanageable.

Method 1: Congo Red (HCl Release)

-

Place 5g of Dry Blend in a test tube.

-

Insert a Congo Red paper strip in the upper part of the tube (not touching the powder).

-

Immerse tube in an oil bath at 200°C .

-

Endpoint: Time for the paper to turn from red to blue (pH < 3).

-

Expected Result: > 15 minutes for high-quality methyltin systems.

Method 2: Static Oven Aging (Color Hold)

-

Mill the dry blend into a sheet (0.5mm thick) using a two-roll mill at 180°C (5 mins).

-

Cut sheet into

cm chips. -

Place chips on a rotating tray in a forced-air oven at 190°C .

-

Remove one chip every 5 minutes.

-

Analysis: Measure Yellowness Index (YI) using a colorimeter.

-

Success Criteria: Clear/White for first 30 mins; Gradual darkening (no sudden black spots).

-

Part 3: Workflow & Analysis

The following workflow illustrates the validation loop for introducing this stabilizer into a new PVC formulation.

Figure 2: Experimental workflow for validating methyltin laurate performance in PVC.

References

-

ASTM International. (2018). ASTM D2538-18 Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[2] West Conshohocken, PA.

-

ASTM International. (2002). ASTM D4202-02 Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn). (Note: Though withdrawn, this remains the industry standard "Congo Red" method).

-

Wypych, G. (2015). PVC Degradation and Stabilization.[5][1][6][7] ChemTec Publishing. (Authoritative text on the Frye-Horst mechanism).

-

Arkis, E. (2000). Organotin Compounds as PVC Stabilizers.[5][1][7][8] Izmir Institute of Technology.[7] [7]

Sources

- 1. scispace.com [scispace.com]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. img.antpedia.com [img.antpedia.com]

- 4. orbimind.com [orbimind.com]

- 5. News - What is methyl tin stabilizer? [pvcstabilizer.com]

- 6. rallychem.com [rallychem.com]

- 7. kanademy.com [kanademy.com]

- 8. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]

Standard protocol for using (Methylstannylidyne)tris(thioethylene) trilaurate in esterification reactions

Standard Protocol for Esterification using (Methylstannylidyne)tris(thioethylene) trilaurate

Abstract (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5) is a highly efficient, hydrolytically stable monomethyltin mercaptide-ester catalyst[1]. This application note details the standard operating procedure for utilizing this organotin(IV) complex in high-temperature direct esterification and transesterification reactions. By acting as a hypervalent Lewis acid, the Sn(IV) center provides superior conversion rates, excellent color retention, and minimal side reactions compared to traditional Brønsted acid catalysts.

Mechanistic Rationale & Catalyst Dynamics

Traditional strong acid catalysts (e.g., H₂SO₄) often induce unwanted side reactions such as the dehydration of alcohols, leading to ether byproducts and severe product discoloration[2]. In contrast, organotin(IV) catalysts operate via a highly selective Lewis acid mechanism. The tin atom, possessing empty 5d orbitals, expands its coordination number by interacting with the non-bonding electron pairs of the carboxylic acid's carbonyl oxygen.

Causality of the Catalytic Cycle:

-

Coordination: The Sn(IV) center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol undergoes an associative exchange, attacking the activated carbon to form a hemiacetal-like intermediate on the metal center.

-

Dehydration: The intermediate collapses, releasing water and the ester product. The continuous physical removal of water shifts the equilibrium forward (Le Chatelier's Principle), regenerating the catalyst.

Furthermore, the thioethylene trilaurate ligands provide excellent solubility in lipophilic reaction matrices and protect the metal center from premature hydrolysis during the initial aqueous phases of the reaction.

Figure 1: Lewis acid catalytic cycle of organotin(IV) mediated esterification.

Materials and Reagents

-

Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5). Appearance: Pale yellow viscous liquid[3].

-